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Compound of Interest

Compound Name: AC-90179

Cat. No.: B1662165 Get Quote

A Technical Guide to the Core Pharmacology of a Selective 5-HT2A Receptor Inverse Agonist

Introduction
AC-90179, chemically identified as 2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-

piperidin-4-yl)-acetamide hydrochloride, is a potent and selective serotonin 2A (5-HT2A)

receptor inverse agonist.[1][2] This compound has garnered interest within the scientific

community for its potential as a novel antipsychotic agent. Unlike traditional antipsychotics that

primarily target dopamine D2 receptors, AC-90179's mechanism of action offers a promising

alternative with a potentially more favorable side-effect profile. This technical guide provides a

comprehensive overview of the pharmacological properties of AC-90179, including its binding

affinity, functional activity, in vivo efficacy, and pharmacokinetic profile, tailored for researchers,

scientists, and drug development professionals.

Mechanism of Action: A Selective 5-HT2A Inverse
Agonist
AC-90179 exerts its primary pharmacological effect through inverse agonism at the 5-HT2A

receptor.[1][2] Inverse agonists are distinct from neutral antagonists in that they not only block

the action of agonists but also reduce the basal, constitutive activity of the receptor. This

reduction in baseline signaling is a key feature of its mechanism. Additionally, AC-90179 acts

as a competitive antagonist at the 5-HT2A receptor and also exhibits antagonist activity at the

5-HT2C receptor.[1]
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A significant advantage of AC-90179's pharmacological profile is its high selectivity for the 5-

HT2A receptor over other receptors commonly associated with the side effects of antipsychotic

medications. Specifically, it demonstrates a lack of significant potency for dopamine D2 and

histamine H1 receptors, which are implicated in extrapyramidal symptoms and sedation,

respectively.[1]

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for AC-90179, providing a clear

comparison of its binding affinities and in vivo activity.

Table 1: In Vitro Receptor Binding Affinities of AC-90179

Receptor Species Assay Type Parameter Value

5-HT2A Human
Radioligand

Binding
Ki 2.1 nM[2]

5-HT2C Human
Radioligand

Binding
pKi 5.5 (~3162 nM)

Dopamine D2 - - Ki
Not Significantly

Potent[1]

Histamine H1 - - Ki
Not Significantly

Potent[1]

Table 2: In Vivo Efficacy of AC-90179

Model Species
Administration
Route

Dose Range Effect

Phencyclidine-

induced

Hyperactivity

Mouse s.c. 1 - 3 mg/kg
Attenuation of

hyperactivity[2]

Table 3: Pharmacokinetic Profile of AC-90179 in Rats
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Parameter Route Value

Oral Bioavailability Oral Limited

Metabolism - Rapid

Cmax - Data not available

Tmax - Data not available

Half-life (t1/2) - Data not available

Note: Specific quantitative pharmacokinetic parameters for AC-90179 are not readily available

in the public domain. The primary literature describes its oral bioavailability as "limited" due to

"rapid metabolism rather than poor absorption".[1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication

and further investigation.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of AC-90179 for various receptors.

Protocol:

Membrane Preparation:

Cell lines stably expressing the human 5-HT2A or 5-HT2C receptors are cultured and

harvested.

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to

pellet the membranes.

The membrane pellet is washed and resuspended in the assay buffer. Protein

concentration is determined using a standard method (e.g., Bradford assay).

Binding Reaction:
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In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g.,

[3H]ketanserin for 5-HT2A) and varying concentrations of AC-90179.

Total binding is determined in the absence of a competing ligand, and non-specific binding

is measured in the presence of a high concentration of a known unlabeled ligand.

Incubation and Filtration:

The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time to

reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters, which traps the

membrane-bound radioligand.

Filters are washed with ice-cold buffer to remove unbound radioligand.

Data Analysis:

The radioactivity on the filters is quantified using a scintillation counter.

Specific binding is calculated by subtracting non-specific binding from total binding.

The concentration of AC-90179 that inhibits 50% of the specific binding of the radioligand

(IC50) is determined by non-linear regression analysis.

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Receptor Selection and Amplification Technology (R-
SAT) Assay
Objective: To functionally characterize AC-90179 as an inverse agonist at the 5-HT2A receptor.

Protocol:

Cell Culture and Transfection:

NIH-3T3 cells are cultured in 96-well plates.
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Cells are transfected with a plasmid encoding the human 5-HT2A receptor.

Compound Treatment:

Following transfection, the cells are treated with varying concentrations of AC-90179.

Control wells include cells treated with a known agonist (to measure stimulation) and

vehicle (to measure basal activity).

Cell Proliferation Measurement:

The cells are incubated for a period of time (typically several days) to allow for receptor-

mediated effects on cell proliferation.

Cell viability or proliferation is quantified using a colorimetric assay (e.g., MTT or

AlamarBlue).

Data Analysis:

The effect of AC-90179 on cell proliferation is compared to the basal (vehicle) and agonist-

stimulated levels.

A decrease in cell proliferation below the basal level indicates inverse agonist activity.

The potency (IC50) of the inverse agonist effect is determined by non-linear regression

analysis.

Phencyclidine-Induced Hyperactivity Model
Objective: To evaluate the in vivo antipsychotic-like efficacy of AC-90179.

Protocol:

Animals and Housing:

Male C57BL/6 mice are housed in a controlled environment with a 12-hour light/dark cycle

and ad libitum access to food and water.

Drug Administration:
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Mice are pre-treated with either vehicle or varying doses of AC-90179 (e.g., 1 or 3 mg/kg,

s.c.).

After a specified pre-treatment time (e.g., 30 minutes), mice are administered

phencyclidine (PCP) (e.g., 3 mg/kg, i.p.) or saline.

Locomotor Activity Measurement:

Immediately following PCP or saline injection, individual mice are placed in open-field

activity chambers.

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration

(e.g., 60 minutes).

Data Analysis:

The total locomotor activity is calculated for each animal.

The ability of AC-90179 to reduce PCP-induced hyperactivity is determined by comparing

the locomotor activity of mice treated with AC-90179 and PCP to those treated with

vehicle and PCP.

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the

significance of the effects.

Visualizations: Signaling Pathways and
Experimental Workflows
To further elucidate the pharmacological profile of AC-90179, the following diagrams illustrate

its mechanism of action and the workflow of a key in vivo experiment.
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Caption: 5-HT2A Receptor Inverse Agonist Signaling Pathway.
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Caption: Workflow for Phencyclidine-Induced Hyperactivity Model.

Conclusion
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AC-90179 presents a compelling pharmacological profile as a selective 5-HT2A receptor

inverse agonist with demonstrated in vivo efficacy in a preclinical model of psychosis. Its high

selectivity against dopamine D2 and histamine H1 receptors suggests a potential for reduced

side effects compared to existing antipsychotic medications. While its limited oral bioavailability

in rats highlights a potential challenge for clinical development, the data presented in this guide

underscore the therapeutic potential of this mechanism of action. Further research focusing on

optimizing the pharmacokinetic properties of AC-90179 or similar compounds could lead to the

development of novel and improved treatments for psychotic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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